

# chlorprocaine hydrochloride solid-state characterization polymorphism

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## Compound Focus: Chlorprocaine Hydrochloride

CAS No.: 3858-89-7

Cat. No.: S523530

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## Characteristics of Chlorprocaine Hydrochloride Polymorphs

The table below summarizes the key properties of the two identified polymorphic forms (Mod. I° and Mod. II) as established in the research.

Characteristic	Mod. I° (Stable Form)	Mod. II (Metastable Form)
Thermodynamic Stability at Room Temperature	Stable [1]	Metastable [1]
Occurrence	Commercial products; crystallization from ethanol [1]	Annealing of the supercooled melt (100-130°C) [1]
Melting Point	175°C [1]	Transforms to Mod. I° before melting [1]
Heating Behavior	Melts directly at 175°C [1]	Exhibits an exothermic transition to Mod. I° at ~134°C [1]
Enthalpy of Transition/Fusion	$\Delta_{\text{fusH}}$ : 46.6 ± 0.6 kJ mol <sup>-1</sup> [1]	$\Delta_{\text{trsH}_{\text{II-I}}}$ : -5.0 ± 0.5 kJ mol <sup>-1</sup> [1]

Characteristic	Mod. I° (Stable Form)	Mod. II (Metastable Form)
Kinetic Stability at Room Temperature	Stable indefinitely [1]	Low; transformation to Mod. I° begins within minutes [1]
FTIR N-H Band (cm <sup>-1</sup> )	3433 cm <sup>-1</sup> [1]	3413 cm <sup>-1</sup> [1]
Density (from pycnometry)	Lower density [1]	Higher density [1]

## Experimental Characterization Techniques

The identification and characterization of these polymorphs were achieved using a suite of solid-state analysis techniques, as detailed in the research [1]. The workflow below illustrates how these methods were applied to characterize the polymorphic system.

*Experimental workflow for characterizing **chlorprocaine hydrochloride** polymorphism*

## Interpretation of Key Findings

The application of these techniques led to several critical conclusions about the polymorphic system of **chlorprocaine hydrochloride** [1]:

- **Thermodynamic Relationship:** The system is **monotropic**, meaning Mod. I° is the thermodynamically stable form across all temperatures below its melting point. The exothermic nature of Mod. II's transition to Mod. I° upon heating definitively confirms this relationship.
- **Stability and Handling:** The low kinetic stability of Mod. II at room temperature means it has very limited practical utility, as it rapidly converts to the stable Mod. I°.
- **Violation of Empirical Rules:** This system is a notable case where two common empirical rules in polymorphism are violated.
  - **The "Density Rule"** is violated because the metastable form (Mod. II) has a higher density than the stable form (Mod. I°).
  - **The "IR Rule"** is violated because the N-H stretching band of the stable form (Mod. I°) appears at a higher wavenumber (3433 cm<sup>-1</sup>) than that of the metastable form (3413 cm<sup>-1</sup>), which typically suggests weaker hydrogen bonding in the stable form.

## Broader Context and Further Research

This study on **chlorprocaine hydrochloride** was part of a larger, systematic investigation into the crystal polymorphism of local anesthetic drugs [2]. The research aimed to uncover relationships between molecular structure and solid-state properties within this pharmaceutically important class of compounds. A key finding of the broader work is that local anesthetics of the ester type (like chlorprocaine) tend to form polymorphs, while those of the amide type have a greater tendency to form hydrates and solvates, likely due to differences in their hydrogen-bonding capabilities [2] [3].

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## References

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**Address:** Ontario, CA 91761, United States

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